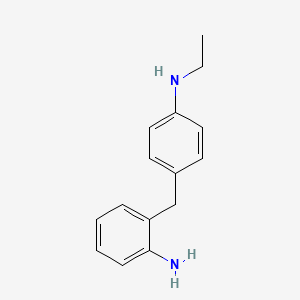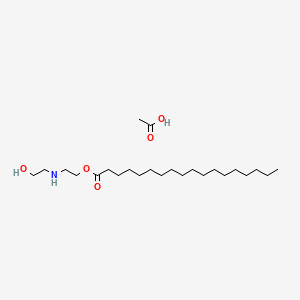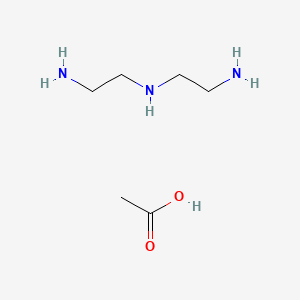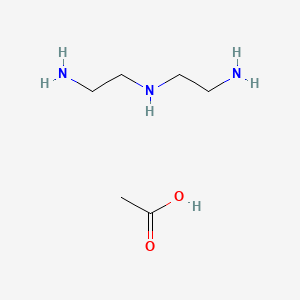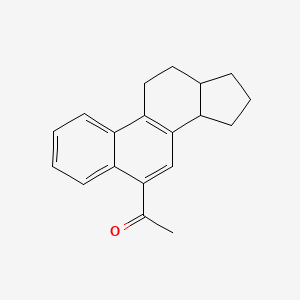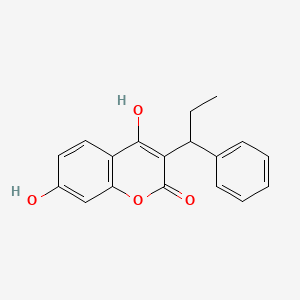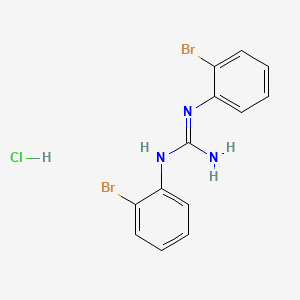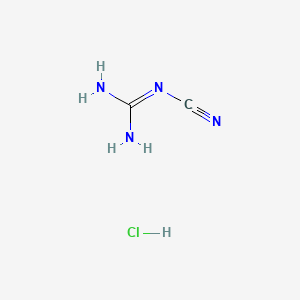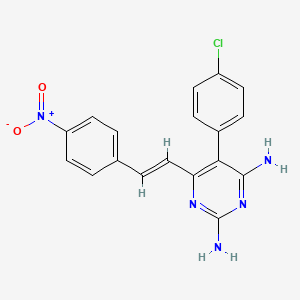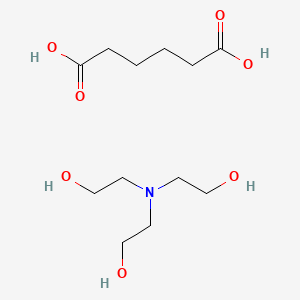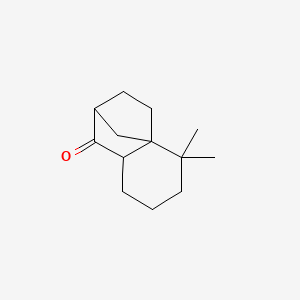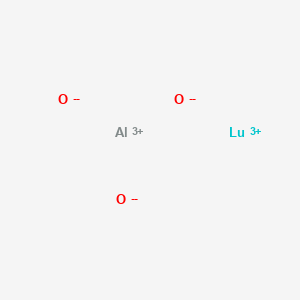
Aluminium lutetium trioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium lutetium trioxide is a compound composed of aluminium, lutetium, and oxygen It is a member of the rare earth oxides family, known for its unique properties and applications in various scientific fields The compound is typically represented by the chemical formula AlLuO3
準備方法
Synthetic Routes and Reaction Conditions: Aluminium lutetium trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. The solid-state reaction involves mixing aluminium oxide (Al2O3) and lutetium oxide (Lu2O3) powders in stoichiometric ratios, followed by high-temperature calcination. The sol-gel process involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is subsequently dried and calcined to obtain the desired oxide. Co-precipitation involves the simultaneous precipitation of aluminium and lutetium hydroxides from a solution, followed by calcination to form the oxide.
Industrial Production Methods: In industrial settings, this compound is typically produced using high-temperature solid-state reactions due to their scalability and cost-effectiveness. The raw materials, aluminium oxide and lutetium oxide, are mixed in precise ratios and subjected to temperatures ranging from 1200°C to 1600°C to ensure complete reaction and formation of the trioxide compound.
化学反応の分析
Types of Reactions: Aluminium lutetium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, demonstrating its amphoteric nature.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen at high temperatures, this compound can form higher oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce the compound to its constituent metals.
Substitution: The compound can undergo substitution reactions with other metal oxides or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxides or mixed oxides.
Reduction: Formation of elemental aluminium and lutetium.
Substitution: Formation of mixed metal oxides or halides.
科学的研究の応用
Aluminium lutetium trioxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biomedical imaging and drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in radiotherapy as a component of lutetium-based radiopharmaceuticals.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic devices due to its high thermal stability and electrical insulation properties.
作用機序
The mechanism by which aluminium lutetium trioxide exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In biomedical applications, its biocompatibility and ability to penetrate biological tissues make it an effective agent for imaging and drug delivery. The compound’s high thermal stability and electrical insulation properties are attributed to its robust crystal structure and strong metal-oxygen bonds.
類似化合物との比較
Aluminium Oxide (Al2O3): Known for its hardness and thermal stability, used in abrasives and refractories.
Lutetium Oxide (Lu2O3): Used in ceramics, glass, and as a catalyst in various chemical reactions.
Yttrium Oxide (Y2O3): Similar to lutetium oxide, used in ceramics and as a phosphor in display technologies.
Uniqueness of Aluminium Lutetium Trioxide: this compound combines the properties of both aluminium oxide and lutetium oxide, resulting in a compound with enhanced thermal stability, electrical insulation, and catalytic activity. Its unique combination of properties makes it suitable for advanced applications in materials science, catalysis, and biomedical research.
特性
CAS番号 |
37233-67-3 |
|---|---|
分子式 |
AlLuO3 |
分子量 |
249.947 g/mol |
IUPAC名 |
aluminum;lutetium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Lu.3O/q2*+3;3*-2 |
InChIキー |
OFOSXJVLRUUEEW-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[Al+3].[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


